[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine
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Overview
Description
[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a phenylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine typically involves the reaction of 4-(trifluoromethyl)phenol with 2-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles/Electrophiles: Halogens, alkylating agents, acylating agents
Major Products:
Oxidation Products: Oxides, hydroxylated derivatives
Reduction Products: Reduced amine derivatives
Substitution Products: Substituted phenoxyphenylmethanamine derivatives
Scientific Research Applications
Chemistry: In chemistry, [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of advanced materials and coatings .
Mechanism of Action
The mechanism of action of [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate the activity of its targets. The compound can inhibit or activate specific pathways, depending on its interaction with the target molecules .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but differs in its overall structure and properties.
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Another compound with a trifluoromethyl group, used in different applications.
Trifluoromethylphenylboronic acid: Used in coupling reactions similar to [2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
1022379-80-1 |
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Molecular Formula |
C14H12F3NO |
Molecular Weight |
267.25 g/mol |
IUPAC Name |
[2-[4-(trifluoromethyl)phenoxy]phenyl]methanamine |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)11-5-7-12(8-6-11)19-13-4-2-1-3-10(13)9-18/h1-8H,9,18H2 |
InChI Key |
ZBZCERFGQGUNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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